molecular formula C20H21N3O2S B4023644 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide

Cat. No. B4023644
M. Wt: 367.5 g/mol
InChI Key: IUBGRXCVXTWGIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, including compounds similar to N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide, often involves cyclization reactions of thiosemicarbazides under specific conditions. These synthesis processes are crucial for the formation of the thiadiazole core, a common structural motif in these compounds, demonstrating a variety of biological activities. The synthesis pathways highlight the versatility and reactivity of thiadiazole derivatives, paving the way for the development of new compounds with potential applications in various fields (Hovsepyan et al., 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide, is characterized by specific spectroscopic and crystallographic techniques. Studies have shown that these compounds often exhibit intermolecular hydrogen bonding and π-π stacking interactions, contributing to their stability and reactivity. The detailed molecular structure analysis provides insight into the compound's potential interactions and mechanisms of action within biological systems (Banu et al., 2013).

Chemical Reactions and Properties

Thiadiazole derivatives are known for their chemical reactivity, participating in various chemical reactions that can alter their structure and, consequently, their biological activities. These reactions include nucleophilic substitution, cyclization, and condensation reactions, among others. The chemical properties of these compounds are influenced by the thiadiazole core, which imparts stability and reactivity, making them suitable for a wide range of chemical modifications (Abdelhamid et al., 2008).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are determined through comprehensive analyses, including X-ray crystallography and spectroscopic methods. Understanding the physical properties of these compounds is essential for their formulation and application in potential therapeutic or industrial applications (Rahmani et al., 2017).

properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14(16-6-4-3-5-7-16)12-18(24)21-20-23-22-19(26-20)13-15-8-10-17(25-2)11-9-15/h3-11,14H,12-13H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBGRXCVXTWGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide
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N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide
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N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide
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N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide
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N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide
Reactant of Route 6
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N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide

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